molecular formula C16H26N4O8 B13104369 (E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate

(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate

Cat. No.: B13104369
M. Wt: 402.40 g/mol
InChI Key: DSDUJQHLQPXAGU-UHFFFAOYSA-N
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Description

(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[44]nonan-2-ylidene)carbamate oxalate is a complex organic compound with a unique spirocyclic structure

Properties

Molecular Formula

C16H26N4O8

Molecular Weight

402.40 g/mol

IUPAC Name

tert-butyl N-[3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl]carbamate;oxalic acid

InChI

InChI=1S/C14H24N4O4.C2H2O4/c1-13(2,3)22-12(20)16-11-17-14(5-6-15-9-14)10(19)18(11)7-8-21-4;3-1(4)2(5)6/h15H,5-9H2,1-4H3,(H,16,17,20);(H,3,4)(H,5,6)

InChI Key

DSDUJQHLQPXAGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2(CCNC2)C(=O)N1CCOC.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate typically involves multiple steps. The starting materials often include tert-butyl carbamate and a suitable spirocyclic precursor. The reaction conditions may involve the use of strong bases, solvents like dichloromethane, and specific temperature controls to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized spirocyclic compound, while reduction could produce a more reduced form of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biology, this compound can be used as a probe to study biological processes. Its interactions with various biomolecules can provide insights into enzyme functions, receptor binding, and cellular pathways.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for the development of new therapeutics.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its spirocyclic structure can impart unique mechanical, thermal, and chemical properties to materials.

Mechanism of Action

The mechanism of action of (E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate include other spirocyclic compounds with similar functional groups. Examples include spirooxindoles, spirocyclic lactams, and spirocyclic amines.

Uniqueness

What sets this compound apart is its specific combination of functional groups and its spirocyclic structure. This unique combination allows it to interact with molecular targets in ways that other similar compounds cannot, making it valuable for specific applications in research and industry.

Biological Activity

(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a triazaspiro framework with a tert-butyl group and a methoxyethyl substituent. Its molecular formula is C16H24N4O4C_{16}H_{24}N_4O_4, with a molecular weight of approximately 400.43 g/mol . The structural complexity contributes to its potential pharmacological applications.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Spirocyclic Core : Utilizing appropriate reagents to ensure high yields.
  • Carbamate Formation : Reacting with carbamates to introduce the necessary functional groups.
  • Purification : Employing techniques like flash column chromatography to isolate the desired product.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance:

Compound NameStructural FeaturesBiological Activity
(E)-tert-Butyl (3-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalateSimilar spirocyclic frameworkAntimicrobial
(E)-tert-Butyl (4-oxo-3-phenyl-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalateContains a phenyl groupAntitumor

These findings suggest that this compound may also possess antimicrobial and possibly antitumor activities due to its structural similarities.

Neuroprotective Effects

In vitro studies have shown that related compounds can protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptide (Aβ). For example:

"The compound exhibited a protective effect against Aβ-induced cytotoxicity in astrocytes by reducing oxidative stress markers" .

This suggests that this compound may have potential applications in treating neurodegenerative diseases such as Alzheimer's.

In Vitro Studies

Recent studies have demonstrated that compounds similar to this compound can inhibit key enzymes involved in neurodegeneration:

  • β-secretase Inhibition : Compounds showed significant inhibition of β-secretase activity, which is crucial for reducing amyloid plaque formation.
  • Acetylcholinesterase Inhibition : Some derivatives have also been identified as acetylcholinesterase inhibitors, enhancing cholinergic transmission.

In Vivo Studies

In vivo models have been employed to assess the efficacy of these compounds in reducing cognitive decline associated with neurodegenerative diseases:

"In scopolamine-induced models of cognitive impairment, treatment with the compound resulted in improved memory performance and reduced oxidative stress markers" .

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